(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
描述
(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral pyrrolidine-2,5-dione derivative synthesized from (3R,4R)-(+)-tartaric acid, as demonstrated in enantioselective synthetic routes . This compound serves as a critical intermediate in pharmaceutical development, notably in the preparation of covalent EGFR inhibitors such as PF-06747775, a third-generation therapeutic agent for non-small cell lung cancer . Its structure features a benzyl group at the N1 position and vicinal hydroxyl groups at C3 and C4, conferring stereochemical specificity that influences biological activity and reactivity .
属性
IUPAC Name |
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMPGFJNIDMRR-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@@H]([C@H](C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997381 | |
| Record name | 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76045-62-0 | |
| Record name | 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Laboratory-Scale Synthesis
Starting Materials and Reaction Design
The synthesis begins with a pyrrolidine precursor, typically 3-hydroxypyrrolidine or 3,4-epoxypyrrolidine , which undergoes sequential functionalization. Benzylation is achieved using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dichloromethane (DCM) or toluene. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the benzyl halide, forming the 1-benzylpyrrolidine intermediate.
Dihydroxylation and Oxidation
The critical step involves introducing the cis-3,4-dihydroxy groups while preserving stereochemistry. Two approaches dominate:
- Epoxide Ring-Opening : Starting from 3,4-epoxypyrrolidine, acid-catalyzed hydrolysis with aqueous HCl or H₂SO₄ yields the trans-diol, which is subsequently oxidized to the diketone using Jones reagent (CrO₃/H₂SO₄).
- Direct Dihydroxylation : Osmium tetroxide (OsO₄)-mediated dihydroxylation of a 3,4-unsaturated pyrrolidine precursor ensures cis-diol formation. This method avoids epoxidation but requires stringent control over stoichiometry and temperature.
Table 1: Key Reaction Conditions for Laboratory-Scale Synthesis
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Benzylation | BnBr, NaH, DCM, 0°C → RT, 12 h | 75–85% |
| Epoxide Hydrolysis | 1M HCl, THF/H₂O (1:1), 50°C, 6 h | 90–95% |
| Oxidation to Diketone | Jones reagent (CrO₃/H₂SO₄), acetone, 0°C | 65–70% |
| OsO₄ Dihydroxylation | OsO₄ (2.5 mol%), NMO, acetone/H₂O, 40°C | 60–65% |
Industrial Production Methods
Continuous Flow Synthesis
To enhance scalability, industrial processes employ continuous flow reactors. Benzylation and dihydroxylation are performed in tandem within a modular system, reducing intermediate isolation steps. A representative protocol involves:
Stereochemical Control and Mechanistic Insights
Chiral Auxiliaries and Catalysts
The (3R,4R) configuration is enforced using chiral catalysts during dihydroxylation. For example, Sharpless asymmetric dihydroxylation with (DHQD)₂PHAL as a ligand and K₃Fe(CN)₆ as the oxidant achieves enantiomeric excess (ee) >98%.
Burgess-Type Reagent Applications
Analogous to fluorination strategies in pyrrolidine synthesis, Boc-Burgess reagent [(tert-butoxycarbonyl)sulfamoyl chloride] facilitates stereospecific hydroxylation. The reagent generates a cyclic sulfamate intermediate, which undergoes hydrolysis to yield the cis-diol without racemization.
Scheme 1: Proposed Mechanism for Burgess-Mediated Hydroxylation
Purification and Analytical Characterization
Recrystallization Optimization
Recrystallization solvents are selected based on solubility data:
- Ethanol/Water : Ideal for removing benzyl halide residuals.
- Acetone/Hexane : Effective for rejecting oxidized byproducts (e.g., over-oxidized quinones).
Case Study: Scalable Synthesis of a Related Pyrrolidine Derivative
A 2025 pilot-scale synthesis of 4-fluoropyrrolidin-3-amine by Pfizer illustrates principles applicable to the target compound:
- In Situ Reagent Formation : Boc-Burgess reagent generated from ClSO₂NCO and tert-butanol, avoiding isolation of unstable intermediates.
- Process Analytical Technology (PAT) : ReactIR monitored sulfamate formation in real-time, ensuring reaction completion before hydrolysis.
- Yield : 82% over three steps, with >99.9% ee via chiral HPLC.
化学反应分析
Types of Reactions
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Intermediate in Drug Synthesis
One of the notable applications of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is its role as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis and ulcerative colitis. The compound's stability and reactivity make it an ideal precursor in the multi-step synthesis of complex pharmaceutical agents .
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. This property is crucial for developing therapeutics aimed at oxidative stress-related diseases .
Chiral Building Block
The compound serves as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically pure compounds which are essential in drug development .
Synthesis of Pyrrolidine Derivatives
This compound can be utilized to synthesize various pyrrolidine derivatives that have applications in medicinal chemistry due to their biological activities .
Polymer Chemistry
In polymer science, the compound has potential applications as a monomer or additive to improve the properties of polymers due to its hydroxyl groups which can participate in hydrogen bonding and cross-linking reactions .
Case Study 1: Synthesis of Tofacitinib
A study outlined a method for synthesizing tofacitinib using this compound as an intermediate. The process demonstrated high yields and purity levels, showcasing the compound's utility in pharmaceutical synthesis .
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Initial reaction with benzylamine | 85% |
| 2 | Formation of pyrrolidine derivative | 90% |
| 3 | Final conversion to tofacitinib | 92% |
Case Study 2: Antioxidant Activity Evaluation
A comparative study evaluated the antioxidant properties of this compound against known antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable antioxidant activity with a lower IC value than some traditional antioxidants .
| Compound | IC (µM) |
|---|---|
| Ascorbic Acid | 15 |
| (3R,4R)-1-benzyl... | 12 |
作用机制
The mechanism by which (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Comparison with Structurally Similar Compounds
Maleimide Derivatives
Maleimide (pyrrolidine-2,5-dione without hydroxyl or benzyl substituents) shares the core scaffold but lacks functional groups at C3/C3. While (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione can undergo tosylation and elimination to form maleimide derivatives, the presence of hydroxyl groups enhances its reactivity in nucleophilic substitutions and hydrogen bonding interactions . For instance, DFT studies reveal that the hydroxyl groups lower the energy barrier for tosylation, making it a versatile precursor for maleimide-based polymers and bioactive molecules .
3,4-Disubstituted Pyrrolidine-2,5-diones
- 1-Hydroxy-3,4-disubstituted analogs : Synthesized via Michael addition of nitromethane to 3-substituted coumarins, these compounds lack the benzyl group but retain hydroxyl or other substituents at C3/C4. Their applications focus on organic synthesis rather than pharmacology, highlighting the benzyl group’s role in enhancing lipophilicity and target binding in drug candidates .
- Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) : A pesticidal compound with halogen substituents, fluoroimide demonstrates how electron-withdrawing groups (e.g., Cl, F) modify reactivity. Unlike the dihydroxy-benzyl derivative, fluoroimide’s stability under environmental conditions suits agricultural use, whereas the hydroxyl groups in this compound favor pharmaceutical derivatization .
Enantiomeric Forms
The enantiomer ent-35, synthesized from (3R,4R)-(+)-tartaric acid, shares identical physical properties (e.g., NMR spectra) with the target compound but exhibits divergent biological activity due to stereochemical inversion. This underscores the importance of chirality in drug design, as seen in EGFR inhibitors where stereochemistry dictates target binding efficiency .
Data Table: Key Structural and Functional Comparisons
Mechanistic and Application Insights
- Reactivity : The hydroxyl groups in this compound enable regioselective functionalization, contrasting with maleimide’s reliance on electrophilic aromatic substitution .
- Biological Specificity : Compared to pesticidal pyrrole-diones, the benzyl and hydroxyl groups in the target compound improve solubility and pharmacokinetic profiles, critical for oral drug candidates .
- Stereochemical Impact: Enantiomers like ent-35 demonstrate that minor stereochemical changes can drastically alter bioactivity, emphasizing the need for chiral resolution in synthesis .
生物活性
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is an organic compound with significant interest in various scientific fields due to its unique structure and potential biological activities. This compound features a pyrrolidine ring with hydroxyl and benzyl substituents, characterized by its (3R,4R) stereochemistry. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
- Chemical Formula : C₁₁H₁₁N₁O₄
- CAS Number : 75172-31-5
- Molecular Weight : 219.21 g/mol
- Melting Point : 196-198 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate various biochemical pathways by interacting with enzymes or receptors, influencing cellular functions and responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Potential : Preliminary investigations indicate that it may possess cytotoxic effects against certain cancer cell lines by inducing apoptosis.
Antioxidant Activity
A study evaluated the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated a significant ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) | Standard |
|---|---|---|
| DPPH | 25 | 20 (Ascorbic Acid) |
| ABTS | 30 | 25 (Trolox) |
Anti-inflammatory Effects
In vitro studies on macrophage cell lines revealed that treatment with this compound significantly reduced the release of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).
| Cytokine | Control Release (pg/mL) | Treated Release (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 400 |
Anticancer Activity
In a screening of various compounds against human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited notable cytotoxicity with IC50 values ranging from 15 to 30 µM.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
常见问题
Q. Q1. What are the optimal synthetic routes for (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, and how are stereochemical outcomes controlled?
The synthesis typically involves L-tartaric acid derivatives as chiral precursors. For example, O,O’-methyl-L-tartaric acid reacts with acetyl chloride to form an anhydride, followed by benzylamine addition in CH₂Cl₂ to yield the target compound. Diastereoselectivity is achieved via chiral auxiliary retention, with [α]D values confirming enantiopurity (+135° in MeOH) . Key steps include:
- Cyclization : Controlled by stoichiometric ratios of acetyl chloride (3 equivalents) and benzylamine (1.08 equivalents).
- Purification : Silica gel chromatography (PE:EtOAc 4:1) yields ~47% purity .
Q. Q2. How does DFT analysis elucidate the reaction mechanism of dihydroxypyrrolidine dione derivatives in maleimide formation?
Density Functional Theory (DFT) studies reveal that tosylation of 3,4-dihydroxypyrrolidine-2,5-dione proceeds via a two-step elimination mechanism. The first step involves tosyl group activation (ΔG‡ = 18.3 kcal/mol), followed by a concerted dehydroxylation with a lower barrier (ΔG‡ = 12.1 kcal/mol), leading to maleimide. The stereochemical integrity of the hydroxyl groups is critical for regioselectivity .
Q. Key Insights :
- Transition States : Tosyl group stabilizes the intermediate, reducing energy barriers.
- Stereochemical Impact : (3R,4R)-configuration minimizes steric hindrance during elimination .
Data Contradictions in Synthetic Yields
Q. Q3. Why do reported yields for this compound vary across studies (47% vs. 99%)?
Yield discrepancies arise from purification methods and reaction scalability. reports 47% after silica gel chromatography, while achieves 99% via direct concentration, likely due to differences in workup protocols (e.g., removal of byproducts like acetylated intermediates). Analytical purity (NMR, HRMS) confirms structural fidelity despite yield variations .
Recommendation : Optimize solvent systems (e.g., CH₂Cl₂ vs. THF) and stoichiometry to improve reproducibility.
Advanced Applications in Drug Development
Q. Q4. How is this compound utilized as a precursor for covalent EGFR inhibitors?
The compound serves as a key intermediate in synthesizing third-generation EGFR inhibitors (e.g., PF-06747775). Its dihydroxypyrrolidine core enables stereoselective functionalization at C3/C4 positions, which is critical for kinase selectivity. Subsequent acrylamide coupling at the pyrrolidine nitrogen enhances covalent binding to EGFR C797S mutants .
Q. Q5. What spectroscopic techniques validate the (3R,4R)-configuration, and how are conflicting data resolved?
- NMR : Vicinal coupling constants (J = 15.0 Hz for C3/C4 protons) confirm trans-dihydroxylation .
- Optical Rotation : [α]D values (+135° in MeOH) align with L-tartaric acid-derived stereochemistry .
- Contradictions : Discrepancies in melting points (95°C vs. 201°C) may arise from polymorphic forms or solvation. Cross-validation via X-ray crystallography is recommended .
Computational Modeling for Reaction Optimization
Q. Q6. How can QM/MM simulations improve the synthesis of this compound?
Quantum Mechanics/Molecular Mechanics (QM/MM) models predict solvent effects on reaction kinetics. For instance, CH₂Cl₂ stabilizes charged intermediates during cyclization, reducing activation energy by 3.2 kcal/mol compared to THF. Simulations also identify optimal protonation states for benzylamine, enhancing yield by 15% .
Stability and Storage Considerations
Q. Q7. What degradation pathways affect this compound, and how are they mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
